N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H15ClN2O2S and its molecular weight is 394.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.0542766 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Benzothiazoles in Chemotherapeutic Development
Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Notably, the 2-arylbenzothiazoles are under investigation as potential antitumor agents, with several benzothiazole-containing compounds in clinical use for various diseases and disorders. The structural simplicity of the benzothiazole nucleus, alongside its capability to serve as a ligand for different biomolecules, highlights its significance in drug discovery, particularly for cancer therapy. This versatility underpins the increasing focus on benzothiazoles in the development of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Antimicrobial and Antiviral Potential
Benzothiazoles have been identified as compounds with significant antimicrobial and antiviral capacities. This discovery stems from the ongoing global concern over multi-drug-resistant pathogens and the need for novel antimicrobial drugs. Research indicates that benzothiazole derivatives, including Schiff bases, azo dyes, and metal complexes, exhibit varied mechanisms of action against microorganisms and viruses, positioning them as promising candidates in the search for new antimicrobial and antiviral agents. These findings call for further pharmaceutical studies to ensure the safety and efficacy of benzothiazole derivatives as potential drugs (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-11-10-13(22)12-15(18)20(25)23-16-7-3-2-6-14(16)21-24-17-8-4-5-9-19(17)27-21/h2-12H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRZYDHVUWCVOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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